Brolamfetamine is classified as a substituted amphetamine and is structurally characterized by the presence of bromine and methoxy groups. Its chemical formula is , with a molar mass of approximately 274.158 g/mol. The compound has garnered attention in both scientific research and discussions surrounding new psychoactive substances due to its potent effects and potential applications in pharmacology.
The synthesis of brolamfetamine typically involves several key steps:
This method allows for the successful production of brolamfetamine while ensuring the structural integrity of the compound is maintained throughout the process .
Brolamfetamine's molecular structure features a central phenethylamine backbone with two methoxy groups at positions 2 and 5, and a bromine atom at position 4. This arrangement contributes to its unique pharmacological properties. The structural formula can be represented as follows:
The stereochemistry of brolamfetamine indicates that it possesses a chiral center, with the S enantiomer generally being more pharmacologically active .
Brolamfetamine undergoes several chemical reactions typical of substituted amphetamines:
Research has shown that brolamfetamine's potency can lead to significant physiological responses at relatively low doses, making it a subject of interest for further studies on its safety profile and potential therapeutic uses .
Brolamfetamine exerts its effects primarily through agonistic activity at serotonin receptors:
The mechanism involves the activation of these receptors leading to altered neurotransmitter release patterns, which can result in psychedelic experiences characterized by visual and auditory hallucinations .
These properties are crucial for understanding how brolamfetamine behaves in biological systems as well as during synthesis and analysis .
Brolamfetamine has been studied for various applications:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4